molecular formula C20H24O2S2 B3272386 4,6-Bis(benzylthio)hexanoic acid CAS No. 5659-80-3

4,6-Bis(benzylthio)hexanoic acid

Cat. No.: B3272386
CAS No.: 5659-80-3
M. Wt: 360.5 g/mol
InChI Key: IGIPOHQCJMKOIV-UHFFFAOYSA-N
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Description

4,6-Bis(benzylthio)hexanoic acid is an organic compound with the molecular formula C20H24O2S2. It is characterized by the presence of two benzylthio groups attached to a hexanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(benzylthio)hexanoic acid typically involves the reaction of hexanoic acid derivatives with benzylthiol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction between the hexanoic acid derivative and benzylthiol .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(benzylthio)hexanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-Bis(benzylthio)hexanoic acid involves its interaction with specific molecular targets and pathways. In the context of its anticancer properties, it is believed to interfere with cellular processes such as DNA replication and repair, leading to the inhibition of cancer cell growth. The benzylthio groups may play a crucial role in binding to target proteins and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis(benzylthio)hexanoic acid is unique due to the presence of benzylthio groups, which impart specific chemical and biological properties. These groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4,6-bis(benzylsulfanyl)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2S2/c21-20(22)12-11-19(24-16-18-9-5-2-6-10-18)13-14-23-15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIPOHQCJMKOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCC(CCC(=O)O)SCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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